molecular formula C9H7ClN2 B579922 5-Chloroquinolin-4-amine CAS No. 92385-37-0

5-Chloroquinolin-4-amine

Cat. No. B579922
CAS RN: 92385-37-0
M. Wt: 178.619
InChI Key: JQZNHGOMVIJEAJ-UHFFFAOYSA-N
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Description

5-Chloroquinolin-4-amine is a chemical compound with the molecular formula C9H7ClN2 . It appears as light yellow needle-like crystals . It is insoluble in water but easily soluble in ethanol and ether . This compound can be used as a dye intermediate .


Synthesis Analysis

The synthesis of 5-Chloroquinolin-4-amine and its derivatives has been reported in several studies . For instance, one study reported an environmentally benign two-step synthetic approach to novel chloroquine and hydroxychloroquine analogues . Another study aimed to synthesize N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives .


Molecular Structure Analysis

The molecular structure of 5-Chloroquinolin-4-amine has been characterized using various techniques such as FTIR, Proton NMR, Carbon NMR, and mass spectral analysis .


Physical And Chemical Properties Analysis

5-Chloroquinolin-4-amine is a light yellow needle-like crystal . It has a melting point of 87℃ . It is insoluble in water but easily soluble in ethanol and ether .

Scientific Research Applications

Chemoselectivity in Amination Reactions

Research has highlighted the chemoselectivity in amination reactions involving chloroquinoline derivatives. For example, Shen et al. (2010) discovered that under specific conditions, 4-chloroquinazolines undergo selective amination with cyclic secondary amino groups, illustrating the compound's utility in synthetic organic chemistry to achieve desired selectivity in forming new chemical bonds (Shen et al., 2010).

Electrochemical Studies

Lam et al. (2017) conducted electrochemical studies on chloroquine derivatives, including those with secondary-amine substitutions, to understand their oxidation behaviors. This research contributes to the knowledge of electrochemical properties and reaction mechanisms of chloroquinoline compounds, providing insights into their potential applications in developing electrochemical sensors or redox-active materials (Lam et al., 2017).

Antitumor and Antimicrobial Applications

Several studies have synthesized and evaluated chloroquinoline derivatives for their antitumor and antimicrobial activities. For instance, Ren et al. (2013) synthesized novel 4-aminoquinoline derivatives as antitumor agents, showing significant cytotoxicity against various cancer cell lines. This suggests the compound's potential as a lead for developing new anticancer drugs (Ren et al., 2013).

Antimalarial and Antiprotozoal Activity

Research into chloroquinoline derivatives has also extended to their antimalarial and antiprotozoal activities. Faist et al. (2017) prepared ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine, demonstrating promising antiplasmodial activities against both sensitive and resistant strains of Plasmodium falciparum. This indicates the potential of chloroquinoline compounds in overcoming resistance to traditional antimalarial drugs (Faist et al., 2017).

Safety And Hazards

The safety data sheet for 5-Chloroquinolin-4-amine suggests that it should be handled with care. It advises against breathing in mist, gas, or vapors and recommends avoiding contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

properties

IUPAC Name

5-chloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZNHGOMVIJEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696191
Record name 5-Chloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroquinolin-4-amine

CAS RN

92385-37-0
Record name 5-Chloro-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92385-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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